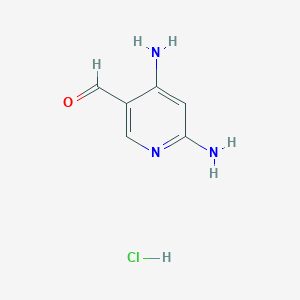
4,6-Diaminonicotinaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diaminonicotinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It is a derivative of nicotinaldehyde, featuring amino groups at the 4 and 6 positions of the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminonicotinaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Amination: The nicotinaldehyde undergoes amination at the 4 and 6 positions using ammonia or other amine sources under controlled conditions.
Hydrochloride Formation: The resulting 4,6-diaminonicotinaldehyde is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. The process includes:
Raw Material Handling: Nicotinaldehyde is handled in large quantities.
Reaction Control: The amination reaction is carefully controlled to ensure high yield and purity.
Purification: The final product is purified using crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminonicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated compounds.
Scientific Research Applications
4,6-Diaminonicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diaminonicotinaldehyde hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins, modifying their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminoresorcinol: Another compound with amino groups at similar positions but on a different aromatic ring.
2,4-Diaminonicotinaldehyde: A compound with amino groups at the 2 and 4 positions of the pyridine ring.
Uniqueness
4,6-Diaminonicotinaldehyde hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
205313-04-8 |
|---|---|
Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
4,6-diaminopyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-5-1-6(8)9-2-4(5)3-10;/h1-3H,(H4,7,8,9);1H |
InChI Key |
LIECCSZBKUJTGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



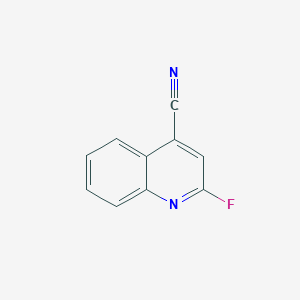
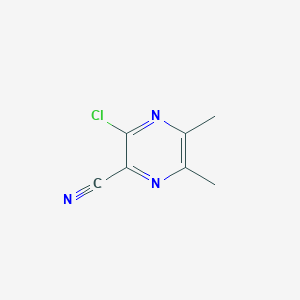
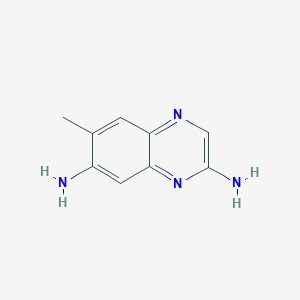
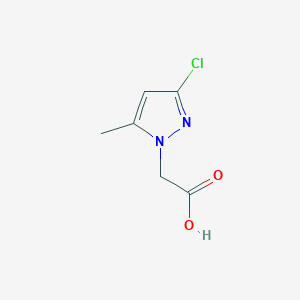
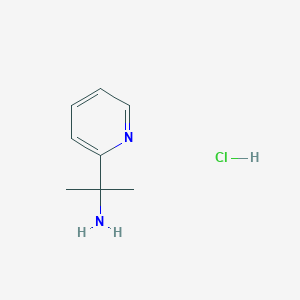


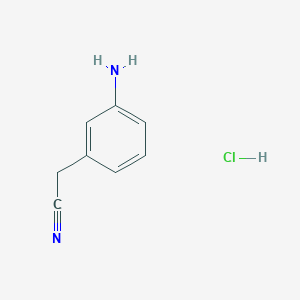
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
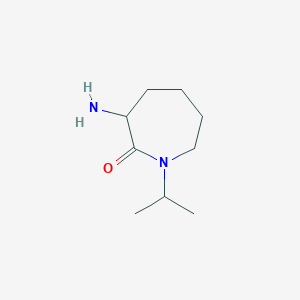


![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)
